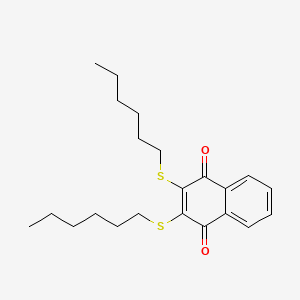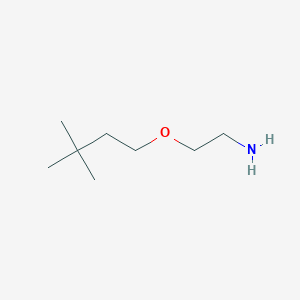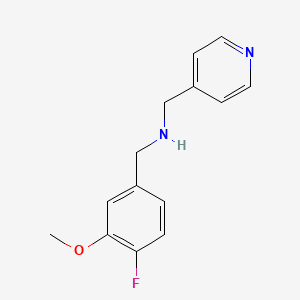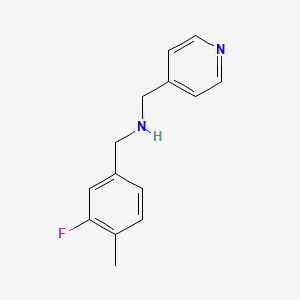![molecular formula C17H25N3 B3163140 1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine CAS No. 883528-94-7](/img/structure/B3163140.png)
1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine
Übersicht
Beschreibung
“1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine” is a chemical compound used for proteomics research . It has a molecular formula of C17H25N3 and a molecular weight of 271.40 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CCN1CCCC1CNCC2=CC3=CC=CC=C3N2C . This notation provides a way to represent the structure of the compound in a text format.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 271.40 and a molecular formula of C17H25N3 . Other specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Effects on Cellular Bioenergetics and Immune Regulation
Research has indicated that compounds like N,N-dimethyltryptamine (DMT), which shares structural similarities with 1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine, may have roles beyond central nervous activity. DMT has been recognized as a sigma-1 receptor ligand, which may illuminate physiological mechanisms of activity and potential biological functions. For instance, DMT's function may extend to cellular protective mechanisms, offering insights into tissue protection, regeneration, and immunity. The discovery that DMT is an endogenous ligand of the sigma-1 receptor may reveal yet undiscovered physiological mechanisms of its activity and suggest biological functions beyond its known psychotropic effects. The active uptake process of DMT from peripheral sources to neurons underscores a presumed physiological significance of this endogenous trace amine transmitter. These findings suggest a broader role for substances like this compound in cellular bioenergetics and immune regulation (Frecska et al., 2013).
Involvement in Synthetic Organic Chemistry
The compound this compound, given its structural complexity, may be involved in various synthetic organic chemistry applications. For instance, compounds with similar structural frameworks are utilized in the synthesis of heterocycles and are considered privileged scaffolds in organic chemistry. These compounds serve as building blocks for synthesizing a wide range of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and others. The unique reactivity of such compounds offers mild reaction conditions for generating versatile cynomethylene dyes and other complex molecules, suggesting that this compound might have similar utilities in the realm of synthetic organic chemistry (Gomaa & Ali, 2020).
Eigenschaften
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(1-methylindol-2-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-3-20-10-6-8-15(20)12-18-13-16-11-14-7-4-5-9-17(14)19(16)2/h4-5,7,9,11,15,18H,3,6,8,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKBQLPSJLJFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Benzylphenoxy)methyl]piperidine](/img/structure/B3163058.png)
![4-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B3163081.png)



![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]piperidine](/img/structure/B3163107.png)
![4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine](/img/structure/B3163113.png)
![N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine](/img/structure/B3163119.png)

![4-[(3,4-Ethylenedioxyphenyl)azo]-morpholine](/img/structure/B3163132.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine](/img/structure/B3163152.png)


![[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163164.png)